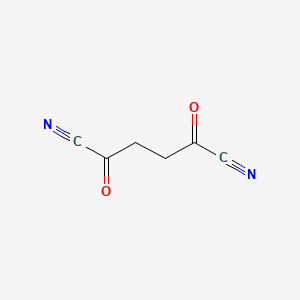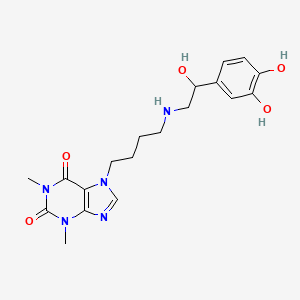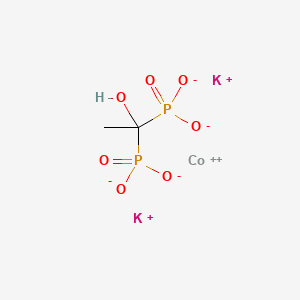
dipotassium;cobalt(2+);1,1-diphosphonatoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is a coordination compound that features cobalt in a +2 oxidation state, coordinated with dipotassium and 1,1-diphosphonatoethanol ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;cobalt(2+);1,1-diphosphonatoethanol typically involves the reaction of cobalt salts with 1,1-diphosphonatoethanol in the presence of potassium ions. One common method involves dissolving cobalt(II) chloride in water, followed by the addition of 1,1-diphosphonatoethanol and potassium hydroxide. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by adjusting the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can regenerate the cobalt(II) state. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of dipotassium;cobalt(2+);1,1-diphosphonatoethanol involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various biological molecules, influencing their structure and function. This interaction can lead to the inhibition of specific enzymes or the generation of reactive oxygen species, which can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Cobalt dipotassium (1-hydroxyethylidene)bisphosphonate
- Cobalt(II) chloride
- Cobalt(II) sulfate
Uniqueness
Dipotassium;cobalt(2+);1,1-diphosphonatoethanol is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity. Compared to other cobalt compounds, it offers a unique combination of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
69140-59-6 |
|---|---|
Molecular Formula |
C2H4CoK2O7P2 |
Molecular Weight |
339.13 g/mol |
IUPAC Name |
dipotassium;cobalt(2+);1,1-diphosphonatoethanol |
InChI |
InChI=1S/C2H8O7P2.Co.2K/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;/q;+2;2*+1/p-4 |
InChI Key |
GACOCMPTEYASHP-UHFFFAOYSA-J |
Canonical SMILES |
CC(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[K+].[K+].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


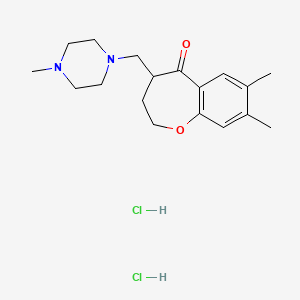
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
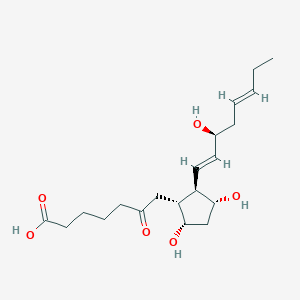
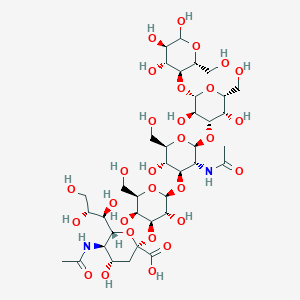

![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
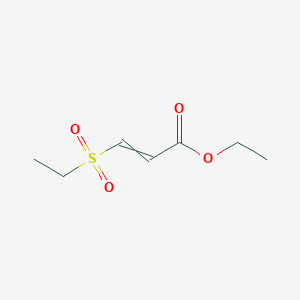
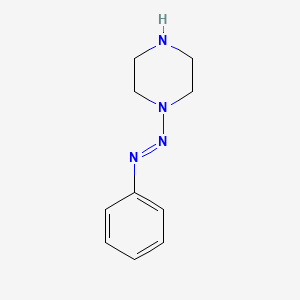
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
